4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol

Catalog No.
S8282749
CAS No.
1443307-38-7
M.F
C13H17FOS
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol

CAS Number

1443307-38-7

Product Name

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol

IUPAC Name

4-(cyclohexyloxymethyl)-3-fluorobenzenethiol

Molecular Formula

C13H17FOS

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C13H17FOS/c14-13-8-12(16)7-6-10(13)9-15-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2

InChI Key

ZTHOIKPWZGLAEF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCC2=C(C=C(C=C2)S)F

Canonical SMILES

C1CCC(CC1)OCC2=C(C=C(C=C2)S)F

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol is an organic compound characterized by its unique structure, which includes a thiophenol moiety substituted with a fluorine atom and a cyclohexyloxy group. Its molecular formula is C13_{13}H17_{17}FOS, and it has a molecular weight of 240.3351 g/mol. The compound features a thiophenol ring, which is known for its aromatic properties and potential reactivity, particularly in nucleophilic substitutions and electrophilic aromatic substitutions.

The chemical reactivity of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol can be attributed to the presence of the thiol group (-SH) and the fluorine substituent. Key types of reactions it may undergo include:

  • Nucleophilic Substitution: The fluorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The thiophenol ring can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic system.
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfoxides under appropriate conditions.

The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Thiophenol Intermediate: Starting from commercially available thiophenol derivatives.
  • Introduction of the Fluorine Atom: This may be achieved using fluorinating agents or through electrophilic fluorination methods.
  • Attachment of the Cyclohexyloxy Group: This step could involve alkylation reactions where cyclohexanol is used as a precursor.

Specific synthetic pathways may vary, and optimization may be required for yield and purity.

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol has potential applications in various fields:

  • Pharmaceuticals: Given its biological activity, it could serve as a lead compound in drug development.
  • Material Science: Its unique chemical structure may find use in developing new materials with specific electronic or optical properties.
  • Chemical Synthesis: It can act as a reagent or intermediate in organic synthesis.

Similar compounds to 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol include:

  • 4-Fluorothiophenol (C6_6H5_5FS): Lacks the cyclohexyloxy group but shares the fluorine and thiol functionalities, making it useful for comparison in reactivity studies.
  • 3-Chloro-4-fluorothiophenol (C6_6H4_4ClFS): Contains chlorine instead of the cyclohexyloxy group, allowing for exploration of halogen effects on reactivity.
  • 4-Bromo-3-fluorothiophenol (C6_6H4_4BrFS): Similar structure with bromine substitution, useful for understanding halogen influence on chemical behavior.

Comparison Table

Compound NameMolecular FormulaUnique Features
4-[(Cyclohexyloxy)methyl]-3-fluorothiophenolC13_{13}H17_{17}FOSCyclohexyloxy group
4-FluorothiophenolC6_6H5_5FSNo additional substituent
3-Chloro-4-fluorothiophenolC6_6H4_4ClFSChlorine instead of cyclohexyloxy group
4-Bromo-3-fluorothiophenolC6_6H4_4BrFSBromine substitution

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.09841450 g/mol

Monoisotopic Mass

240.09841450 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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